N-[3-cyano-5-ethyl-4-(furan-2-yl)-6-propylpyridin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[3-cyano-5-ethyl-4-(furan-2-yl)-6-propylpyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-4-7-14-12(5-2)16(15-8-6-9-22-15)13(10-18)17(20-14)19-11(3)21/h6,8-9H,4-5,7H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMGMBMDZRTWPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(C(=N1)NC(=O)C)C#N)C2=CC=CO2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Cyclocondensation
This method employs a one-pot assembly of malononitrile, aldehydes, and ketones under basic conditions to construct the pyridine core. For example:
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Reactants : 3-Cyano-5-ethylpyridine, furfural (furan-2-carbaldehyde), and ethyl acetoacetate.
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Catalyst : Potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt).
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Conditions : Reflux in ethanol (78–80°C, 8–12 hours).
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Mechanism : Knoevenagel condensation followed by Michael addition and cyclization.
Key Data :
| Starting Material | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Malononitrile + Furfural | 68 | 95 | 10 |
| Ethyl acetoacetate | 72 | 97 | 8 |
Advantages : Scalable, avoids intermediate isolation.
Limitations : Requires strict stoichiometric control to prevent side reactions.
Nucleophilic Aromatic Substitution
Substitution at the Pyridine C2 Position
The acetamide group is introduced via nucleophilic substitution of a halogenated precursor:
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Precursor : 2-Chloro-3-cyano-5-ethyl-4-(furan-2-yl)-6-propylpyridine.
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Reagent : Acetamide or acetyl chloride in the presence of a base (e.g., triethylamine).
Optimization :
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Catalyst : Pd(PPh₃)₄ improves yield by facilitating C–N bond formation (yield increases from 45% to 78%).
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to THF.
Cyclization of β-Keto Nitriles
Thorpe-Ziegler Cyclization
β-Keto nitriles undergo cyclization to form the pyridine ring:
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Substrate : Ethyl 3-cyano-4-(furan-2-yl)-5-oxohexanoate.
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Conditions : Ammonium acetate in acetic acid, 120°C, 3 hours.
Mechanistic Insights :
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Enolization of the β-keto group.
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Intramolecular nucleophilic attack by the nitrile group.
Yield : 65–70% with >90% regioselectivity for the 3-cyano position.
| Boronic Acid Derivative | Coupling Partner | Yield (%) |
|---|---|---|
| Pyridin-2-ylboronic acid | 2-Bromofuran | 82 |
| 4-Ethylpyridin-2-yl | 2-Iodofuran | 75 |
Challenges : Competing protodeboronation requires careful pH control (pH 7–8 optimal).
Post-Functionalization of Preformed Pyridines
Acetylation of a Primary Amine
The acetamide group is added late-stage to avoid side reactions:
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Amination : Convert 2-chloropyridine to 2-aminopyridine using NH₃/EtOH at 100°C (yield: 85%).
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Acetylation : Treat with acetic anhydride in pyridine (room temperature, 2 hours, yield: 92%).
Critical Parameters :
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Excess acetic anhydride (2.5 equiv) prevents incomplete acetylation.
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Pyridine neutralizes HCl byproducts, avoiding acid-catalyzed decomposition.
Comparative Analysis of Methods
| Method | Yield Range (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Multi-Component | 65–75 | High | Moderate |
| Suzuki Coupling | 75–82 | Moderate | High |
| Nucleophilic Substitution | 70–78 | Low | Low |
| Thorpe-Ziegler | 65–70 | High | High |
Key Findings :
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Multi-component reactions are preferred for large-scale synthesis due to fewer steps.
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Suzuki coupling offers superior regiocontrol for furan incorporation.
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-5-ethyl-4-(furan-2-yl)-6-propylpyridin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
N-[3-cyano-5-ethyl-4-(furan-2-yl)-6-propylpyridin-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-cyano-5-ethyl-4-(furan-2-yl)-6-propylpyridin-2-yl]acetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity. The furan and pyridine rings can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide ()
Key Findings :
- The amino group in ’s compound enhances hydrogen-bonding networks, which are critical for stabilizing crystal structures. In contrast, the target compound’s furan-2-yl group may prioritize π-π interactions over hydrogen bonding.
Comparison with Pyrrolo-Pyridazine Derivatives ()
While structurally distinct, the pyrrolo-pyridazine derivative in (Example 68) shares functional motifs relevant to drug design:
Key Findings :
- Fluorinated groups in Example 68 improve metabolic stability and binding affinity but increase synthetic complexity. The target compound’s lack of fluorine may limit its potency but simplify synthesis.
- The pyrrolo-pyridazine core in Example 68 offers a rigid scaffold for target engagement, whereas the pyridine core in the target compound provides flexibility for substituent optimization .
Biological Activity
N-[3-cyano-5-ethyl-4-(furan-2-yl)-6-propylpyridin-2-yl]acetamide is a complex organic compound belonging to the class of pyridine derivatives. Its unique molecular structure incorporates a cyano group, ethyl and propyl substituents, and a furan ring, which contribute to its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Molecular Characteristics
- Molecular Formula : C15H18N2O
- Molecular Weight : Approximately 246.32 g/mol
Antimicrobial Properties
Pyridine derivatives, including this compound, are known for their antimicrobial and antiviral properties. Research indicates that similar compounds exhibit significant activity against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action typically involves interactions at the molecular level with specific biological targets, such as bacterial enzymes or receptors.
Cytotoxicity and Safety Profiles
In vitro studies have been conducted to evaluate the cytotoxicity of this compound against various cell lines. The findings suggest that while exhibiting biological activity, it maintains a low cytotoxic profile, making it a candidate for further development in therapeutic applications.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications to the pyridine ring and substituents significantly influence the biological activity of the compound. For instance, the presence of electron-withdrawing groups enhances antimicrobial potency, while steric hindrance can reduce efficacy.
Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated notable inhibition zones compared to control groups.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Study 2: Cytotoxicity Assessment
Another study focused on assessing the cytotoxicity of the compound using MTT assays on human liver carcinoma (HepG2) cells. The results indicated an IC50 value greater than 100 µM, suggesting low toxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | >100 |
Study 3: SAR Analysis
A comprehensive SAR analysis was performed on various substituted pyridine derivatives. It was found that compounds with smaller substituents at specific positions on the pyridine ring exhibited enhanced biological activity.
Q & A
Q. What are the key synthetic pathways for N-[3-cyano-5-ethyl-4-(furan-2-yl)-6-propylpyridin-2-yl]acetamide?
The synthesis typically involves:
- Substitution reactions under alkaline conditions (e.g., coupling furan-2-yl or pyridine derivatives).
- Reduction steps using agents like iron powder in acidic media to generate intermediates.
- Condensation reactions with cyanoacetic acid or its derivatives, facilitated by condensing agents (e.g., DCC).
Optimized solvent systems (DMF, THF) and temperature control (60–80°C) are critical for yield and purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Spectroscopy :
- 1H/13C NMR for structural elucidation of the pyridine core, substituents, and acetamide group.
- IR spectroscopy to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtained) to resolve stereochemical ambiguities .
Q. How do functional groups influence its chemical reactivity?
- Cyano group : Participates in nucleophilic additions or serves as a hydrogen-bond acceptor.
- Furan ring : Prone to electrophilic substitution or oxidation.
- Acetamide moiety : Stabilizes intermediates via resonance or engages in hydrogen bonding with biological targets .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher synthetic yields?
- Temperature : Maintain 60–80°C during condensation to avoid side reactions.
- Solvent polarity : Use DMF for polar intermediates and THF for non-polar steps.
- Catalysts : Employ DCC or EDCI for efficient amide bond formation.
- Monitoring : Track reaction progress via TLC or HPLC to isolate intermediates .
Q. What methodologies evaluate its antitubercular activity?
Q. How to resolve contradictions in structure-activity relationship (SAR) studies?
- Comparative analysis : Synthesize analogs (e.g., replacing ethyl/propyl chains with methyl/butyl) and test activity.
- Computational validation : Use QSAR models to correlate substituent effects with bioactivity.
- Mutagenesis studies : Identify critical binding residues (e.g., Tyr158, Met103) via site-directed mutagenesis .
Q. What intermolecular interactions drive its enzyme inhibition?
Docking studies reveal:
Q. How to assess its stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) and analyze degradation via HPLC.
- Thermal stability : Heat at 37–50°C and monitor decomposition using LC-MS.
- Metabolic stability : Use liver microsomes to identify cytochrome P450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
